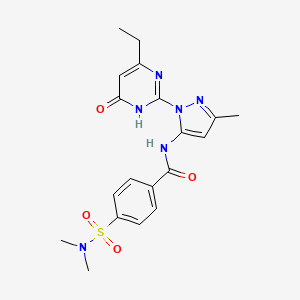![molecular formula C20H19NO4S2 B2485705 Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-51-1](/img/structure/B2485705.png)
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, (3,4-dimethylphenyl)sulfamoyl[3-(methylamino)propyl]amine contains total 42 bond(s); 19 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis
The reactivity of similar compounds is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Aplicaciones Científicas De Investigación
Reactions at the Benzylic Position
DMPTC could potentially be used in reactions at the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is often reactive due to the stabilization of the intermediate by the adjacent aromatic ring .
Synthesis of Dihydropyrimidinediones
DMPTC could be used in the synthesis of dihydropyrimidinediones . Dihydropyrimidinediones are a class of compounds that have been shown to have various biological activities, including antiviral, anticancer, and antibacterial properties .
Synthesis of Pyrimidinone-2-thiones
Similarly, DMPTC could be used in the synthesis of pyrimidinone-2-thiones . These compounds are also known for their wide range of biological activities .
Synthesis of Tetrahydropyridones
The reaction of DMPTC with ethyl acetoacetate can result in the formation of tetrahydropyridones . These compounds are known for their biological activities, including their use as anti-inflammatory and analgesic agents .
NMR and IR Spectroscopy
DMPTC could be used in NMR and IR spectroscopy studies . The compound’s structure and the shifts in its NMR and IR spectra could provide useful information about the structure of other related compounds .
Propiedades
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-10-16(11-14(13)2)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOXBDKIBJJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

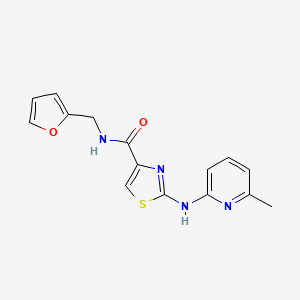
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
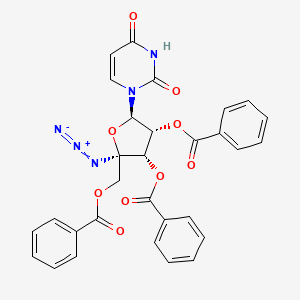
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
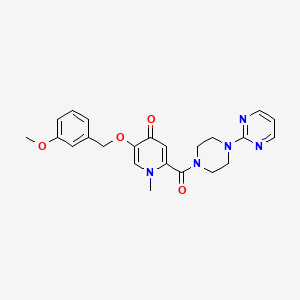
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
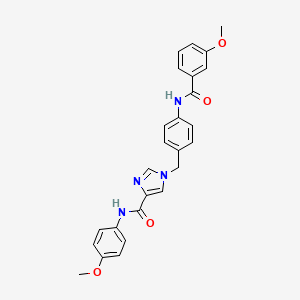
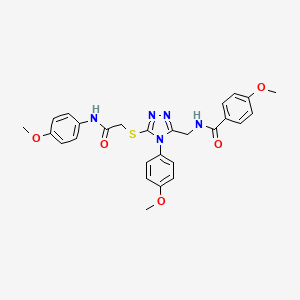
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
